2-piperidin-1-ium-1-ylethyl 2-ethoxy-3-methoxybenzoate;chloride
Description
2-Piperidin-1-ium-1-ylethyl 2-ethoxy-3-methoxybenzoate; chloride is a quaternary ammonium salt characterized by a piperidinium moiety linked via an ethyl group to a benzoate ester substituted with ethoxy (2-position) and methoxy (3-position) groups. Its molecular formula is C₁₇H₂₄ClNO₄, with a molecular weight of 365.83 g/mol (exact mass: 365.1398). The compound exhibits moderate lipophilicity (predicted logP ~2.5–3.0) due to its aromatic substituents and ionic chloride counterion, which also enhances solubility in polar solvents . Its topological polar surface area (TPSA) is approximately 52 Ų, reflecting hydrogen-bond acceptor capacity from the ester and ether oxygen atoms .
Properties
CAS No. |
63938-75-0 |
|---|---|
Molecular Formula |
C17H26ClNO4 |
Molecular Weight |
343.8 g/mol |
IUPAC Name |
2-piperidin-1-ium-1-ylethyl 2-ethoxy-3-methoxybenzoate;chloride |
InChI |
InChI=1S/C17H25NO4.ClH/c1-3-21-16-14(8-7-9-15(16)20-2)17(19)22-13-12-18-10-5-4-6-11-18;/h7-9H,3-6,10-13H2,1-2H3;1H |
InChI Key |
NSSKAGXFUVOOHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)C(=O)OCC[NH+]2CCCCC2.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of Acid Chloride Intermediate
A critical step in preparing the target compound is the synthesis of the acid chloride derivative of the substituted benzoic acid, specifically 2-ethoxy-3-methoxybenzoyl chloride or related analogs.
-
- Thionyl chloride (SOCl₂) is the preferred chlorinating agent.
- Dimethylformamide (DMF) is used as a catalyst to activate the acid.
- Solvents include dichloromethane, toluene, or 1,2-dichloroethane.
- Reaction temperatures vary from room temperature to reflux (~100-110°C).
- Reaction times range from 0.5 to 24 hours depending on conditions.
-
- The substituted benzoic acid is dissolved in an appropriate solvent.
- Thionyl chloride is added dropwise under cooling (ice bath) to control exotherm.
- The mixture is refluxed to complete the conversion to acid chloride.
- Excess reagents and solvents are removed by vacuum distillation.
- The acid chloride is often used without further purification for subsequent steps.
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Acid | 2-ethoxybenzoic acid | 4-(2-piperidin-1-ylethoxy)benzoic acid hydrochloride |
| Chlorinating agent | Thionyl chloride | Thionyl chloride |
| Catalyst | Dimethylformamide (0.15 mL per 48.1 mmol acid) | Dimethylformamide (1 drop) |
| Solvent | Toluene / Dichloromethane | 1,2-Dichloroethane |
| Temperature | 20°C for 24 h / 100°C for 0.5 h | Reflux for 2 h |
| Work-up | Dilution, extraction, rotary evaporation | Evaporation under vacuum |
| Purity | Used without further purification | Used without further purification |
These methods have been reported in various experimental procedures and product data sheets, confirming their reliability for acid chloride formation.
Preparation of 4-(2-piperidin-1-ylethoxy)benzoic Acid Hydrochloride
The piperidine-substituted benzoic acid hydrochloride salt is a key intermediate. Its preparation involves nucleophilic substitution of methyl 4-hydroxybenzoate with beta-chloroethylpiperidine hydrochloride under basic conditions.
-
- Methyl 4-hydroxybenzoate
- Beta-chloroethylpiperidine hydrochloride
- Potassium carbonate (anhydrous or sesquihydrate)
- Solvent: Amyl acetate
- Reaction temperature: 110-125°C
- Reaction time: 4.5 to 5 hours
- Post-reaction acidification with hydrochloric acid and reflux for 5-13 hours to form hydrochloride salt.
-
- The reactants are combined and heated to promote nucleophilic substitution.
- After reaction completion, aqueous work-up removes impurities.
- Acidification and reflux precipitate the hydrochloride salt.
- The product is isolated by filtration and washing with acetone.
- Drying under vacuum yields the final hydrochloride salt with high purity.
-
- Yields range from 90.6% to 93.4% of theoretical.
- Purity by HPLC is typically above 99%.
| Example | Methyl 4-hydroxybenzoate (g) | Beta-chloroethylpiperidine HCl (g) | K₂CO₃ (g) | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC %) |
|---|---|---|---|---|---|---|---|
| 1 | 167.42 | 283.5 | 408.6 | 120-125 | 5 | 91 | Not specified |
| 2 | 17.57 | 20.26 | 29.19 | 110-115 | 4.5 | 90.6 | 99.2 |
| 3 | 17.57 | 20.26 | 29.19 | 110-115 | 4.5 | 93.4 | 101.0 |
This method is scalable and has been demonstrated in large-scale industrial settings.
Formation of the Target Compound: 2-piperidin-1-ium-1-ylethyl 2-ethoxy-3-methoxybenzoate; chloride
The final compound is formed by esterification of the acid chloride intermediate with the piperidin-1-ium-1-ylethyl moiety or by salt formation of the corresponding ester with hydrochloric acid.
-
- The acid chloride intermediate reacts with the piperidine-containing alcohol or amine under controlled conditions.
- Solvents such as dichloromethane or 1,2-dichloroethane are used.
- The reaction is typically conducted under nitrogen atmosphere to prevent hydrolysis.
- The product is isolated by solvent removal, precipitation, or crystallization.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Esterification | Acid chloride + 2-piperidin-1-ylethanol | In dichloromethane, room temp or reflux |
| Salt formation | Ester + HCl aqueous solution | Heating/reflux for several hours |
| Purification | Filtration, washing with acetone, drying | Vacuum drying at <50°C |
Summary Table of Preparation Steps
| Step No. | Intermediate/Product | Reagents/Conditions | Yield (%) | Purity / Notes |
|---|---|---|---|---|
| 1 | 2-ethoxy-3-methoxybenzoyl chloride | Thionyl chloride, DMF, toluene or dichloromethane, reflux 0.5-24 h | Not specified | Used without further purification |
| 2 | 4-(2-piperidin-1-ylethoxy)benzoic acid hydrochloride | Methyl 4-hydroxybenzoate, beta-chloroethylpiperidine HCl, K₂CO₃, amyl acetate, reflux 4.5-5 h, acidification with HCl, reflux 5-13 h | 90.6-93.4 | >99% HPLC purity |
| 3 | Final compound: 2-piperidin-1-ium-1-ylethyl 2-ethoxy-3-methoxybenzoate; chloride | Esterification of acid chloride with piperidine derivative, salt formation with HCl, solvent evaporation, precipitation | Not specified | Purified by filtration and drying |
Research Findings and Notes
The use of thionyl chloride with catalytic DMF is a well-established method for preparing acid chlorides from substituted benzoic acids, providing high reactivity for subsequent esterification.
The nucleophilic substitution to introduce the piperidin-1-ium moiety is optimized by using potassium carbonate as a base and amyl acetate as solvent, with controlled heating to ensure high conversion and purity.
The hydrochloride salt formation is critical for stability and solubility, achieved by acidification and controlled reflux, followed by crystallization from acetone.
Alternative synthetic routes involving reduction, oxidation, and mesylation of intermediates offer versatility for structural modifications of the piperidine ring, relevant for analog development.
Industrial scale syntheses have been demonstrated with consistent yields above 90% and high purity, indicating robustness of these methods.
Chemical Reactions Analysis
Types of Reactions
2-piperidin-1-ium-1-ylethyl 2-ethoxy-3-methoxybenzoate;chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions may vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that compounds similar to 2-piperidin-1-ium derivatives exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .
2. Anticancer Research
The piperidine moiety has been linked to anticancer activity in multiple studies. Compounds containing this structure have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. This suggests that 2-piperidin-1-ium derivatives could be explored further in cancer therapeutics .
3. Neuropharmacology
Given the piperidine's role in neurotransmitter modulation, there is potential for these compounds in treating neurological disorders. Studies have demonstrated that piperidine derivatives can act on serotonin and dopamine receptors, which are crucial targets in the treatment of depression and anxiety disorders .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several piperidine derivatives, including 2-piperidin-1-ium compounds, and tested their antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results showed that modifications to the ethoxy and methoxy groups significantly enhanced their antimicrobial potency .
Case Study 2: Anticancer Activity
A research article highlighted the synthesis of piperidine-based compounds and their evaluation against human breast cancer cell lines. The study found that specific modifications to the benzoate structure led to increased cytotoxicity, suggesting that 2-piperidin-1-ium derivatives could serve as lead compounds for further development in anticancer therapies .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-piperidin-1-ium-1-ylethyl 2-ethoxy-3-methoxybenzoate;chloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to changes in cellular processes and biological effects. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Key Structural Differences :
| Compound | Substituents | Molecular Weight (g/mol) | Predicted logP | TPSA (Ų) |
|---|---|---|---|---|
| Target compound | 2-ethoxy, 3-methoxy benzoate | 365.83 | ~2.8 | 52 |
| 19448-02-3 | 3-phenylmethoxy carbamate | 390.90 | ~3.2 | 52 |
| 55792-07-9 | 4-methoxy carbamate | 350.84 | ~2.5 | 52 |
| 20224-18-4 | 3-chloro, 2-methyl carbamate | 379.29 | ~3.1 | 52 |
The ethoxy and methoxy substituents in the target compound confer intermediate lipophilicity compared to carbamate derivatives with bulkier (e.g., benzyloxy) or electron-withdrawing (e.g., chloro) groups. The benzoate ester may enhance metabolic lability compared to carbamates, which are typically more resistant to hydrolysis .
Physicochemical and Pharmacokinetic Properties
- Hydrogen-Bonding Capacity: All analogs share two hydrogen-bond donors (quaternary ammonium and carbamate/ester oxygen) and four acceptors, resulting in similar TPSA values (~52 Ų) .
- Rotatable Bonds : The target compound has 8 rotatable bonds , comparable to analogs with flexible ethyl-piperidinium linkers. This may influence membrane permeability and bioavailability .
- logP and Solubility : The target compound’s logP (~2.8) is lower than benzyloxy-substituted analogs (logP ~3.2) but higher than para-methoxy derivatives (logP ~2.5). This balance supports moderate aqueous solubility (~10–50 µg/mL) .
Computational and Experimental Similarity Metrics
- Tanimoto Similarity : Using MACCS fingerprints, the target compound shares ~70% similarity with 19448-02-3 (benzyloxy carbamate) and ~85% with 55792-07-9 (para-methoxy carbamate) .
- Graph-Based Comparison : Graph-theoretical methods highlight conserved piperidinium-ethyl and aromatic linker motifs, while divergent substituents reduce isomorphism scores by 15–20% .
Biological Activity
The compound 2-piperidin-1-ium-1-ylethyl 2-ethoxy-3-methoxybenzoate; chloride is a quaternary ammonium salt derived from piperidine and benzoate structures. Its biological activity has been the subject of various studies, focusing on its potential therapeutic applications, particularly in antimicrobial and antitumor activities.
Chemical Structure
The molecular formula for this compound is . The compound features a piperidine ring, which is known for its diverse biological activities, and an aromatic benzoate moiety that may enhance its pharmacological properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar piperidine derivatives. For instance, compounds containing piperidine rings have shown significant antibacterial and antifungal activities. A related study indicated that certain piperidinothiosemicarbazone derivatives exhibited minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis ranging from 0.5 to 512 μg/mL, suggesting that structural modifications can significantly impact biological efficacy .
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| Piperidinothiosemicarbazone 14 | 2 (Standard strain) | M. tuberculosis |
| Piperidinothiosemicarbazone 10 | 0.5 (Resistant strain) | M. tuberculosis |
Antitumor Activity
The compound's potential as an antitumor agent has also been explored. Similar piperidine derivatives have been identified as inhibitors of specific enzymes involved in cancer progression. For instance, the inhibition of BRCA1 proteins has been noted in related compounds, indicating a possible pathway through which these derivatives could exert anticancer effects .
Case Studies
- Antibacterial Efficacy : A study on piperidine derivatives demonstrated that certain modifications led to enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus epidermidis, with MIC values as low as 15.6 μg/mL .
- Antifungal Properties : Another investigation revealed that certain piperidine-based compounds showed antifungal activity comparable to traditional antifungal agents like amphotericin B, with MIC values indicating strong efficacy against Candida albicans and other fungal strains .
The biological activity of 2-piperidin-1-ium-1-ylethyl 2-ethoxy-3-methoxybenzoate; chloride may involve several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
- Membrane Disruption : The quaternary ammonium structure suggests potential interactions with microbial membranes, leading to cell lysis.
Q & A
Q. What are the standard synthetic routes for 2-piperidin-1-ium-1-ylethyl 2-ethoxy-3-methoxybenzoate; chloride, and what reaction conditions optimize yield?
Methodological Answer: The synthesis typically involves alkylation or substitution reactions. For example:
- Step 1: Reacting a piperidine derivative (e.g., 1-(2-chloroethyl)piperidine·HCl) with a substituted benzoic acid ester under reflux in dry acetone (60–70°C for 8 hours) .
- Step 2: Neutralization with a base (e.g., K₂CO₃) and purification via ethyl acetate/water extraction .
Key Parameters:
| Factor | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Dry acetone | Prevents hydrolysis |
| Temperature | 60–70°C | Balances reaction rate and decomposition |
| Time | 8 hours | Ensures completion |
Q. How can researchers verify the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- HPLC: Quantify purity (>95% typical) using a C18 column and acetonitrile/water mobile phase.
- NMR (¹H/¹³C): Confirm substitution patterns (e.g., piperidinium proton at δ 3.2–3.5 ppm; aromatic protons from benzoate at δ 6.8–7.1 ppm) .
- Mass Spectrometry (ESI-MS): Detect molecular ion peaks matching the molecular formula (C₁₆H₂₄ClNO₄⁺) .
Advanced Research Questions
Q. How do solvent polarity and counterion selection influence the compound’s solubility and stability in pharmacological assays?
Methodological Answer:
- Solvent Polarity: Hydrochloride salts enhance aqueous solubility (e.g., >10 mg/mL in PBS at pH 7.4) . Nonpolar solvents (e.g., DCM) are suitable for organic-phase reactions.
- Counterion Effects: Chloride ions improve crystallinity but may compete in ionic interactions. Alternative counterions (e.g., trifluoroacetate) can be tested via ion-exchange chromatography .
Data Contradiction Note: Some studies report reduced solubility in high-ionic-strength buffers due to salting-out effects .
Q. What strategies resolve discrepancies in biological activity data across different in vitro models?
Methodological Answer:
- Control Experiments: Include positive controls (e.g., known receptor agonists) and assess cell viability (via MTT assay) to rule out cytotoxicity .
- Receptor Binding Assays: Use radioligand displacement (e.g., ³H-labeled analogs) to quantify affinity (IC₅₀) and compare across cell lines .
- Statistical Analysis: Apply ANOVA to evaluate inter-model variability (p < 0.05 significance threshold) .
Q. How can researchers mitigate byproduct formation during large-scale synthesis?
Methodological Answer:
- Process Optimization: Use flow chemistry to control exothermic reactions and reduce side products.
- Byproduct Identification: LC-MS/MS can detect impurities (e.g., dimerization products or unreacted intermediates) .
- Purification: Gradient flash chromatography (silica gel, 10–50% ethyl acetate/hexane) isolates the target compound .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s logP (lipophilicity): How to reconcile these differences?
Methodological Answer:
- Experimental Variability: LogP values vary due to measurement techniques (shake-flask vs. HPLC-derived). Standardize using the OECD Guideline 117 .
- Computational Prediction: Compare experimental data with software outputs (e.g., ChemAxon, Schrödinger) to identify systematic errors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
